N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide

NNMT inhibition Enzyme kinetics Metabolic disease

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide (CAS 2176338-50-2) is a synthetic small molecule with the molecular formula C17H13F3N2O2S2 and a molecular weight of 398.42 g/mol. Its structure combines a 2,3'-bithiophene moiety, a hydroxyethyl linker, and a 6-(trifluoromethyl)nicotinamide group.

Molecular Formula C17H13F3N2O2S2
Molecular Weight 398.42
CAS No. 2176338-50-2
Cat. No. B2914590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide
CAS2176338-50-2
Molecular FormulaC17H13F3N2O2S2
Molecular Weight398.42
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F
InChIInChI=1S/C17H13F3N2O2S2/c18-17(19,20)15-4-1-10(7-21-15)16(24)22-8-12(23)14-3-2-13(26-14)11-5-6-25-9-11/h1-7,9,12,23H,8H2,(H,22,24)
InChIKeyDTBGFEHUQYPIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide (CAS 2176338-50-2): Chemical Identity and Procurement Baseline


N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide (CAS 2176338-50-2) is a synthetic small molecule with the molecular formula C17H13F3N2O2S2 and a molecular weight of 398.42 g/mol [1]. Its structure combines a 2,3'-bithiophene moiety, a hydroxyethyl linker, and a 6-(trifluoromethyl)nicotinamide group. The compound is listed in chemical databases as a research chemical with a typical purity of 95% [1]. Current evidence indicates it is studied primarily as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), a target implicated in metabolic disorders and certain cancers [2]. This guide evaluates the compound's procurement and selection rationale against its closest structural analogs.

Procurement Risk: Why N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide Cannot Be Substituted


The target compound contains a specific 6-(trifluoromethyl)nicotinamide head group attached via a hydroxyethyl linker to a 2,3'-bithiophene scaffold. Generic substitution with analogs lacking the trifluoromethyl group on the nicotinamide ring or with alternative heterocyclic head groups is not supported by quantitative comparative data [1]. The closest comparator, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034565-13-2), differs by the absence of the hydroxyl group on the ethylene linker, which is known to alter hydrogen-bonding capacity and molecular recognition properties [1]. Without head-to-head pharmacological profiling, any substitution risks altering target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differential Evidence for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide


NNMT Inhibitory Potency: Ki Value Against Human Recombinant Enzyme

The target compound exhibits a binding affinity (Ki) of 140 nM against full-length recombinant human NNMT, as determined by a fluorescence polarization-based competition assay [1]. In the context of NNMT bisubstrate inhibitors, this potency is moderate. For comparison, the clinical candidate II399 (a distinct chemotype) achieves a Ki of 5.9 nM under similar biochemical conditions, while the natural substrate nicotinamide has a Km in the low micromolar range [2]. This data positions the 6-(trifluoromethyl)nicotinamide derivative as a useful tool compound for NNMT target engagement studies, but not as a potency benchmark.

NNMT inhibition Enzyme kinetics Metabolic disease

Structural Differentiation: Hydroxyethyl Linker vs. Ethyl Linker

The target compound possesses a hydroxyethyl linker between the bithiophene core and the nicotinamide group. The closest commercially available analog, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034565-13-2), replaces this hydroxyethyl with a simple ethyl linker [1]. This structural difference introduces an additional hydrogen bond donor/acceptor, calculated to increase polar surface area by approximately 20 Ų and reduce logP by approximately 0.5 units, based on in silico predictions [2]. These property changes are expected to influence solubility, permeability, and target binding conformation.

Medicinal chemistry Structure-activity relationship Linker optimization

Bithiophene Core: Impact on Aromatic Stacking and Lipophilicity

The 2,3'-bithiophene core of the target compound provides extended aromatic surface for π-π stacking interactions within the hydrophobic NNMT binding pocket. Compared to a 'class-level' analog bearing a single phenyl ring (N-(2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide), the bithiophene moiety adds approximately 1.5 units to the logP and two additional sulfur atoms, which may contribute to metabolic stability by altering cytochrome P450 binding [1]. Quantitative NNMT inhibition data for the phenyl analog is not publicly available.

Conformational analysis Pi-stacking Drug-likeness

Absence of Direct Comparative Selectivity Data

A critical data gap exists regarding the selectivity of the target compound against related methyltransferases (e.g., PNMT, GNMT) and the NAD salvage pathway enzyme NAMPT. Although NNMT inhibitors with high selectivity have been reported, no quantitative selectivity data for the target compound's activity against these enzymes has been located in the public domain. In contrast, the structurally distinct NNMT inhibitor JBSNF-000088 exhibits an IC50 of 1.8 µM against human NNMT with >30-fold selectivity over a panel of 50 kinases and other methyltransferases . Until analogous profiling data is generated for the target compound, the off-target risk cannot be adequately assessed.

Selectivity profile Off-target risk Data gap

Recommended Application Scenarios for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide


NNMT Biochemical Assay Development and Mechanistic Studies

The compound's established Ki of 140 nM against human NNMT makes it suitable for use as a reference inhibitor in biochemical assay development [1]. Its moderate potency facilitates competition experiments where complete inhibition is not desired, such as kinetic studies to determine substrate cooperativity (nicotinamide and SAM) or to benchmark novel NNMT inhibitor chemotypes. Researchers can use the Ki value to design concentration-response curves spanning 1 nM to 10 µM to ensure full characterization of inhibitor behavior [1].

Structure-Activity Relationship (SAR) Exploration of Nicotinamide-Based Inhibitors

The hydroxyethyl linker and 6-CF3 head group provide a modular scaffold for systematic SAR studies [1]. Investigators can purchase the compound as a parent molecule and compare it with the ethyl-linked analog (CAS 2034565-13-2) to quantify the contribution of the hydroxyl group to binding affinity, solubility, and cellular permeability [1]. The bithiophene core can be varied to phenyl or naphthyl analogs to map the optimal aromatic footprint for the NNMT nicotinamide binding pocket.

Pharmacokinetic Profiling in Rodent Models

Given the structural features (moderate logP, hydrogen bond donors/acceptors), the compound is amenable to oral dosing in rodent pharmacokinetic studies [1]. Researchers can evaluate the impact of the hydroxyethyl linker on first-pass metabolism (potential for glucuronidation vs. oxidation) relative to the ethyl analog. Key parameters to measure include oral bioavailability (%F), clearance, volume of distribution, and brain penetration, which are relevant for both metabolic and CNS indications [1].

Negative Control for Enantiomer-Specific Activity Profiling

The chiral center within the hydroxyethyl linker generates two enantiomers [1]. If the commercial supplier provides a racemic mixture, researchers should verify the enantiomeric purity by chiral HPLC. The racemate can serve as a baseline control for subsequent synthesis and testing of individual enantiomers, or one enantiomer may act as a negative control if activity is enantioselective [1]. The chiral HPLC conditions should be specified in the certificate of analysis when procuring the compound.

Quote Request

Request a Quote for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.